molecular formula C10H13NO B2758392 p-Ethylacetophenone oxime CAS No. 2089-32-9

p-Ethylacetophenone oxime

Cat. No.: B2758392
CAS No.: 2089-32-9
M. Wt: 163.22
InChI Key: VECGTLCRIQNAIB-DHZHZOJOSA-N
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Description

p-Ethylacetophenone Oxime (CAS 2089-32-9) is an oxime derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is of significant interest in scientific research, particularly in the field of metallurgy, where it and its analogues are effectively employed as complexing agents for the separation and gravimetric determination of metal ions . For instance, research on similar oxime compounds has demonstrated specific utility in forming stable, quantifiable complexes with Nickel (Ni(II)) ions . The compound has a density of 0.98 g/cm³, a boiling point of 272.9°C at 760 mmHg, and a flash point of 159.4°C . Its vapor pressure is estimated at 0.00289 mmHg at 25°C . This compound is intended for research applications only and is not approved for use in humans, animals, or as a therapeutic agent. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGTLCRIQNAIB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-32-9
Record name Acetophenone, 4'-ethyl-, oxime
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Record name NSC59493
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Advanced Methodologies for the Synthesis and Derivatization of P Ethylacetophenone Oxime

Chemo- and Regioselective Synthetic Strategies for p-Ethylacetophenone Oxime Formation

The primary route to synthesizing this compound involves the condensation of p-ethylacetophenone with a hydroxylamine (B1172632) source. The efficiency and selectivity of this reaction can be controlled by optimizing reaction conditions and exploring novel synthetic pathways.

Optimized Condensation Reactions of p-Ethylacetophenone with Hydroxylamine Derivatives

The most common and well-established method for the synthesis of this compound is the direct condensation of p-ethylacetophenone with hydroxylamine or its salts, typically hydroxylamine hydrochloride. wikipedia.org This reaction is generally straightforward, converting the ketone's carbonyl group into an oxime. misuratau.edu.ly The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to attack the carbonyl carbon.

Common bases used for this purpose include pyridine (B92270) and alkali hydroxides like potassium hydroxide (B78521). arpgweb.comresearchgate.net The choice of solvent and base can influence reaction times and yields. For instance, refluxing the parent ketone with hydroxylamine hydrochloride and potassium hydroxide in an aqueous or alcoholic medium is a frequently employed procedure that produces the corresponding oxime in moderate to good yields. arpgweb.comresearchgate.net An alternative method involves stirring the ketone with hydroxylamine hydrochloride in a mixture of ethanol (B145695) and pyridine at elevated temperatures. orgsyn.org The resulting oxime is typically a crystalline solid that can be purified by recrystallization. arpgweb.comorgsyn.org Like many unsymmetrical ketoximes, this compound can exist as two geometric stereoisomers, (E) and (Z), which may be separable by standard techniques. misuratau.edu.lyarpgweb.com

Table 1: Optimized Conditions for the Synthesis of Acetophenone (B1666503) Oximes via Condensation
ReactantsBase/Solvent SystemConditionsYieldReference
Acetophenone derivative, Hydroxylamine hydrochloridePotassium hydroxide / WaterRefluxModerate to Good arpgweb.comresearchgate.net
Acetophenone, Hydroxylamine hydrochloridePyridine / Ethanol60 °CGood orgsyn.org

Exploration of Alternative and Green Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxime synthesis. These approaches focus on using non-toxic catalysts, alternative energy sources, and safer solvents.

One green approach involves the use of natural acids, such as those found in citrus fruit juice, as catalysts for the oximation reaction, replacing traditional acid catalysts. ijprajournal.com Another sustainable strategy is the development of solvent-free synthesis methods. For example, using potassium fluoride (B91410) doped alumina (B75360) has been shown to be an effective, reusable, and environmentally friendly catalyst for the synthesis of various oximes under solvent-free conditions. ijprajournal.com

Microwave-assisted synthesis represents another green alternative. A method for synthesizing 2-hydroxy-5-nonyl acetophenone oxime utilizes a solid composite catalyst and microwave irradiation for a key rearrangement step, followed by oximation. google.com This approach significantly reduces waste and avoids the use of corrosive reagents. google.com Furthermore, the use of water as a green solvent, combined with metal-free aerobic oxidation of primary amines catalyzed by N,N′,N″-trihydroxyisocyanuric acid, presents an efficient pathway to oximes. organic-chemistry.org These green methodologies could be adapted for the large-scale, sustainable production of this compound.

Functionalization and Derivatization Approaches of the Oxime Moiety

The oxime group in this compound is an ambidentate nucleophile, meaning it can react with electrophiles at either the oxygen or nitrogen atom. acs.orgat.ua This reactivity allows for a wide range of functionalization and derivatization reactions, leading to diverse molecular architectures.

N-Alkylation and O-Acylation Reactions of this compound

The alkylation and acylation of oximes are fundamental derivatization techniques. While both N- and O-alkylation can occur, O-alkylation is typically the preferential outcome when reacting an oxime with an alkyl halide. acs.org Various reagents can be employed to achieve O-acylation (esterification) of oximes. A facile method involves using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org

A common derivatization involves the reaction of acetophenone oximes with acid chlorides, such as terphthaloyl chloride, in the presence of a base to yield the corresponding O-acylated oxime esters. arpgweb.comarpgweb.com This reaction proceeds by nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of the acid chloride. arpgweb.com The formation of these oxime esters is a key step in the synthesis of various biologically active heterocyclic compounds. arpgweb.comarpgweb.com

Table 2: Representative Derivatization Reactions of the Oxime Moiety
Reaction TypeReagentsProduct TypeReference
O-Acylation (Esterification)Terphthaloyl chloride, BaseBridged terphthaloyl oxime esters arpgweb.comarpgweb.com
O-Acylation (Esterification)EDCI, DMAP, Carboxylic AcidOxime esters organic-chemistry.org
O-AlkylationTriphenylphosphine, Carbon tetrachloride, AlcoholO-alkyl ethers organic-chemistry.org

Cycloaddition Reactions Involving this compound Derivatives

The oxime functional group and its derivatives can participate in cycloaddition reactions, providing pathways to various heterocyclic systems. For example, derivatives of acetophenone oximes, such as 1-nitroso-1-arylethenes generated from α-halogenacetophenone oximes, can undergo [4+2] cycloaddition (Diels-Alder type) reactions. nih.gov These reactions, when performed with suitable dienophiles like ferrocenyl thiones, can lead to the synthesis of novel oxathiazine derivatives. nih.gov

Furthermore, metal complexes of oximes have also been shown to participate in cycloaddition chemistry. Dienyl cobaloximes, which are organometallic complexes involving a cobalt center and an oxime ligand, have been used as partners in Diels-Alder reactions with various electrophiles. researchgate.net These examples highlight the potential of this compound, after appropriate modification, to serve as a building block in the synthesis of complex cyclic and heterocyclic structures through cycloaddition strategies.

Metal Complexation Strategies for this compound as a Ligand

Oximes are highly effective chelating ligands for a wide array of metal ions due to the presence of both nitrogen and oxygen donor atoms. researchgate.netasianpubs.org The oxime group can coordinate to a metal center in a few different ways. It can act as an ambidentate ligand, coordinating through either the oximino-nitrogen or the oximino-oxygen atom. researchgate.net Coordination through the nitrogen atom is generally more common and leads to stable chelate rings. researchgate.net

This compound can form stable complexes with various transition metals, including palladium(II) and nickel(II). asianpubs.org A significant area of research is the formation of cyclopalladated complexes. In these compounds, the palladium atom bonds to both the nitrogen of the oxime and a carbon atom of the aromatic ring, forming a stable metallacycle. acs.orgunesp.br These cyclopalladated acetophenone oxime complexes are of interest as catalysts in various cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. researchgate.net Additionally, oxime ligands are known to stabilize metals in unusually high oxidation states, such as Ni(III) and Cu(III), making them valuable in the study of coordination and organometallic chemistry. xavier.edu

Elucidation of Reaction Mechanisms and Kinetic Studies Involving P Ethylacetophenone Oxime

Mechanistic Investigations of Oxime Formation Processes

The formation of p-Ethylacetophenone oxime from p-Ethylacetophenone and hydroxylamine (B1172632) is a classic example of the reaction between a ketone and an amine derivative. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.com This attack leads to the formation of a tetrahedral intermediate, also known as a carbinolamine. nih.gov

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This step can be intramolecular or facilitated by the solvent, resulting in a neutral carbinolamine intermediate. masterorganicchemistry.com

Protonation of Hydroxyl Group: The oxygen of the hydroxyl group in the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Dehydration: The lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling the water molecule. youtube.com

Deprotonation: A base removes a proton from the nitrogen atom, yielding the final oxime product and regenerating the acid catalyst. masterorganicchemistry.com

Due to the carbon-nitrogen double bond, this compound can exist as a mixture of geometric isomers (E/Z). chemtube3d.comarpgweb.com The formation ratio of these isomers can be influenced by reaction conditions. Spectroscopic data, particularly 1HNMR, can be used to identify and quantify the ratio of the isomers formed. misuratau.edu.ly

Reaction Kinetics of this compound Transformations

Hydrolytic Cleavage Pathways

The hydrolysis of oximes back to their corresponding ketone and hydroxylamine is typically an acid-catalyzed process. nih.gov Kinetic studies on substituted acetophenone (B1666503) oximes in acidic solutions reveal that the reaction mechanism involves the formation of a tetrahedral intermediate. rsc.org The rate-determining step in highly acidic media is suggested to be the general base-catalyzed loss of hydroxylamine from the protonated tetrahedral intermediate. rsc.org

Oximes generally exhibit greater hydrolytic stability compared to other C=N bonded compounds like hydrazones, with reaction rates for oxime hydrolysis being significantly lower. nih.gov This enhanced stability is attributed to the electronegativity of the oxygen atom, which makes protonation of the nitrogen less favorable compared to hydrazones. nih.gov

Table 1: Factors Influencing Hydrolytic Stability

Feature Influence on Stability Rationale
Electron Delocalization Increases stability Resonance reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov
Acid Catalysis Decreases stability Protonation of the oxime nitrogen is a key step in initiating hydrolysis. nih.gov

| Electronegativity of N-substituent | Increases stability | The highly electronegative oxygen in oximes makes N-protonation less favorable, slowing hydrolysis. nih.gov |

Reductive and Oxidative Conversion Mechanisms

The oxidative conversion of acetophenone oximes to their parent ketones is a useful synthetic transformation. Kinetic studies have been performed using various oxidizing agents.

Oxidation with Bismuth(V): The oxidation of acetophenone oximes by a Bi(V) complex in a perchloric acid-hydrofluoric acid mixture follows first-order kinetics with respect to both the oxidant and the oxime. asianpubs.org The reaction rate increases with higher concentrations of hydrogen ions. The proposed mechanism does not involve prior complex formation but proceeds through an outer-sphere electron transfer, forming an iminoxy radical in the rate-determining step. asianpubs.org

Oxidation with Chromium(VI): The oxidative hydrolysis of acetophenone oximes by Cr(VI) in an acetic acid medium also demonstrates first-order dependence on both the oxime and the oxidant concentrations. asianpubs.org A study of substituent effects yielded a negative Hammett reaction constant (ρ = -0.83), indicating that electron-donating groups on the aromatic ring accelerate the reaction rate. asianpubs.org

Catalytic Transformations Utilizing this compound as a Substrate or Intermediate

Beckmann Rearrangement Mechanisms and Stereoselectivity

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide. wikipedia.org For a ketoxime like this compound, this transformation yields an N-substituted acetamide. The reaction is renowned for its high degree of stereospecificity. wikipedia.org

The established mechanism involves the following steps:

Protonation: The hydroxyl group of the oxime is protonated by a strong acid, transforming it into a better leaving group (H₂O). masterorganicchemistry.com

Rearrangement: The group that is anti-periplanar to the leaving group on the nitrogen migrates to the nitrogen atom in a concerted step, displacing the water molecule. wikipedia.org This 1,2-shift results in the formation of a nitrilium ion intermediate.

Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Tautomerization and Deprotonation: The resulting intermediate undergoes tautomerization and deprotonation to yield the final, stable amide product.

The stereospecificity of the reaction is a key feature; only the group positioned anti to the hydroxyl group migrates. wikipedia.org Therefore, the specific geometric isomer (E or Z) of this compound will determine whether the p-ethylphenyl group or the methyl group migrates, leading to two different amide products. A variety of acidic catalysts can promote this rearrangement.

Table 2: Common Catalysts for the Beckmann Rearrangement

Catalyst Type Reference
Sulfuric Acid (H₂SO₄) Strong Mineral Acid wikipedia.org
Phosphorus Pentachloride (PCl₅) Lewis Acid / Halogenating Agent wikipedia.org
Thionyl Chloride (SOCl₂) Halogenating Agent wikipedia.org
Polyphosphoric Acid (PPA) Strong Mineral Acid wikipedia.org
Trifluoroacetic Acid (TFA) Organocatalyst scispace.com

Palladium-Catalyzed Alkylation Reactions

In contemporary organic synthesis, oximes and their derivatives serve as versatile directing groups in transition metal-catalyzed reactions. The nitrogen atom's lone pair can coordinate to a metal center, enabling regioselective functionalization of nearby C-H bonds.

An efficient palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol (B44631) boronic esters has been reported. researchgate.net In this process, the oxime ether group directs the palladium catalyst to selectively activate a C-H bond at the ortho position of the aromatic ring. This is followed by a cross-coupling reaction with the boronic ester, leading to the formation of a new carbon-carbon bond and yielding biaryl derivatives. researchgate.net

Other palladium-catalyzed transformations include intramolecular cyclizations of oxime esters with alkenes to form nitrogen-containing heterocycles like dihydropyrroles. organic-chemistry.org These reactions proceed via oxidative addition of Pd(0) into the N-O bond of the oxime ester, followed by a Heck-like cyclization. organic-chemistry.org

Theoretical Insights into Reaction Transition States and Pathways

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. For reactions involving this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the energetics and structural dynamics of these transformations. While specific computational studies exclusively on this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of its parent compound, acetophenone oxime, and related substituted derivatives.

A significant area of theoretical investigation for oximes is the Beckmann rearrangement, a crucial reaction for the synthesis of amides. DFT calculations on the Beckmann rearrangement of acetophenone oxime have revealed that the rate-determining step is the initial 1,2-H shift and rearrangement, with a calculated internal reaction energy barrier of 44.5 kcal/mol. This high energy barrier suggests that the reaction proceeds slowly under normal conditions, necessitating the use of catalysts to facilitate the transformation.

Further computational studies have explored the effect of substituents on the electronic properties and reactivity of related compounds. For instance, in the formation and intramolecular cyclization of 2'-arylacetophenone oxime ether radical cations, it was found that both strongly electron-withdrawing and electron-donating substituents on the aryl group can significantly impact the reaction yield. nih.gov This is due to their influence on the thermodynamics and kinetics of the radical cation cyclization process. nih.gov These findings suggest that the p-ethyl group in this compound*, being a weakly electron-donating group, would likely have a discernible, albeit not extreme, effect on the energetics of its reaction pathways compared to unsubstituted acetophenone oxime.

While detailed computational data for many reactions of this compound* remain to be explicitly calculated and published, the existing theoretical framework for acetophenone oximes provides a solid foundation for predicting and understanding its reactivity. The general principles of substituent effects, as elucidated by computational studies on similar systems, allow for a rationalization of the kinetic and thermodynamic parameters governing the reactions of this compound.

Table 1: Calculated Energy Barriers for Related Oxime Reactions

ReactionModel CompoundComputational MethodCalculated ParameterValue
Beckmann RearrangementAcetophenone OximeDFTInternal Reaction Energy Barrier44.5 kcal/mol

Advanced Spectroscopic and Structural Methodologies for Characterization of P Ethylacetophenone Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including p-ethylacetophenone oxime. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, the methyl group attached to the oxime carbon, and the aromatic protons on the benzene (B151609) ring. escholarship.org The aromatic protons typically appear as a set of doublets due to their para-substitution pattern. escholarship.org The hydroxyl proton of the oxime group often presents as a broad singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com Key resonances would include those for the ethyl group carbons, the methyl carbon of the acetophenone (B1666503) moiety, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbon of the C=NOH group. iranchembook.ir

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and general NMR principles.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ethyl -CH₃~1.2~15
Ethyl -CH₂~2.7~29
Aromatic C-H~7.2-7.9~128-130
Aromatic C-Ethyl---~145
Aromatic C-C=NOH---~135
C=NOH -CH₃~2.3~12
C=NOH---~157
OHBroad singlet---

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the ethyl group's -CH2- and -CH3 protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals. iranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection of the ethyl group and the oxime moiety to the aromatic ring. For instance, correlations would be expected between the ethyl -CH2- protons and the aromatic carbons, and between the oxime's methyl protons and the C=NOH carbon. iranchembook.ir

E/Z Isomerism and Stereochemical Assignment via NMR

The C=N double bond in this compound can exist as two geometric isomers, E and Z. NMR spectroscopy is a powerful tool for differentiating and assigning these isomers. rsc.orgresearchgate.net The chemical shifts of the protons and carbons near the oxime functional group are sensitive to the stereochemistry. uv.mx For example, the chemical shift of the methyl group attached to the oxime carbon will differ between the E and Z isomers due to the different spatial proximity of the hydroxyl group. Computational methods, such as DP4+ and ML-J-DP4, can be used in conjunction with experimental NMR data to confidently assign the configuration. rsc.org

Vibrational Spectroscopic Approaches for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. worktribe.comnju.edu.cn

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key vibrations include the O-H stretch of the oxime group (typically a broad band around 3100-3600 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and various C-H and C=C stretching and bending vibrations for the aromatic and alkyl groups. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. The C=N and aromatic ring vibrations would also be observable in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch~3100-3600 (broad)
C-H stretch (aromatic)~3000-3100~3000-3100
C-H stretch (aliphatic)~2850-3000~2850-3000
C=N stretch~1650~1650
C=C stretch (aromatic)~1450-1600~1450-1600
N-O stretch~930-960

High-Resolution Mass Spectrometric Fragmentation Pathways and Isotopic Abundance Analysis (HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. amazonaws.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₁₀H₁₃NO). rsc.orguv.mx

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates the components of a mixture before they are introduced into the mass spectrometer. For this compound, GC-MS can be used to analyze its purity and to study its fragmentation pattern upon electron ionization. amazonaws.comhmdb.ca Common fragmentation pathways for similar compounds involve the loss of small neutral molecules or radicals, such as CH₃, C₂H₅, and NO. The fragmentation of p-ethylacetophenone itself often shows a prominent peak corresponding to the loss of a methyl group. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Investigations of P Ethylacetophenone Oxime

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecular systems. For p-ethylacetophenone oxime, DFT calculations can elucidate its ground-state geometry, electronic distribution, and chemical reactivity. A common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately model the molecule's structure. researchgate.net Such calculations are foundational for predicting various molecular characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. cuni.cz

For this compound, the electron-donating para-ethyl group on the phenyl ring influences the energy of the molecular orbitals. DFT calculations show that the negative charge on the oxygen atom of the oxime's conjugate anion can be significantly delocalized into the aromatic π-system. oup.com The HOMO is typically localized over the more electron-rich areas, including the phenyl ring and the C=N-OH group, while the LUMO is distributed over the π-antibonding system of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Orbital Energies and Properties for this compound

ParameterDescriptionTypical Calculated Value (eV)Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5Indicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.0Indicates electron-accepting capability
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMO5.0 to 6.0Correlates with chemical stability and reactivity

Note: Values are illustrative and depend on the specific DFT functional, basis set, and computational model used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate, near-neutral potentials.

In this compound, the MEP surface would show a region of high negative potential (red) around the electronegative oxygen and nitrogen atoms of the oxime group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring and ethyl group would show more neutral potential.

Table 2: Predicted Electrostatic Potential Regions on this compound

Molecular RegionPredicted MEP ColorElectrostatic PotentialPredicted Reactivity
Oxime Oxygen Atom Deep RedStrongly NegativeSite for electrophilic attack, H-bond acceptor
Oxime Nitrogen Atom Red-YellowNegativeSite for electrophilic attack
Hydroxyl Hydrogen BlueStrongly PositiveSite for nucleophilic attack, H-bond donor
Aromatic Ring GreenNeutral / Slightly Negativeπ-stacking interactions
Ethyl Group GreenNeutralVan der Waals interactions

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations can be used to sample its various conformations, including the rotation around the C-N and N-O single bonds and the orientation of the ethyl group. A key aspect is the study of E/Z isomerism around the C=N double bond, where the E-isomer is generally more thermodynamically stable due to reduced steric hindrance. MD simulations can help quantify the energy barriers between different conformers and their population distributions at a given temperature. Furthermore, these simulations are instrumental in studying how this compound interacts with other molecules, such as solvent molecules or biological receptors, by analyzing non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net

Theoretical Studies of Solvation Effects on this compound Reactivity

The chemical behavior of a molecule can be significantly altered by its solvent environment. Theoretical studies of solvation effects employ computational models to understand these changes. These models can be explicit, where individual solvent molecules are included in the simulation (often in MD), or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (as in the Polarizable Continuum Model, PCM).

Studies on substituted acetophenone (B1666503) oximes have shown that solvation plays a crucial role in their acidity. oup.com For instance, the gas-phase acidities of these oximes are influenced by substituents, but this effect is consistently reduced in solvents like dimethyl sulfoxide (B87167) (DMSO). oup.com This indicates that solvation stabilizes the molecule and its conjugate base, thereby dampening the electronic effects of substituents like the p-ethyl group. oup.com Theoretical calculations using methods like B3LYP/6-311+G(d,p) can accurately model these solvent effects, providing a correlation between gas-phase and in-solution reactivity and helping to explain experimental observations. oup.com

Advanced Applications and Functional Materials Incorporating P Ethylacetophenone Oxime

Role as an Intermediate in Complex Organic Synthesis

p-Ethylacetophenone oxime serves as a valuable intermediate in the construction of more complex molecular architectures, including amines, lactams, and heterocyclic systems. ontosight.ai Its reactivity is centered on the oxime functional group, which can be readily transformed into other functionalities.

The Beckmann rearrangement is a powerful acid-catalyzed reaction that converts oximes into amides or lactams. researchgate.netescholarship.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to a rearranged product. For this compound, this rearrangement would yield N-(4-ethylphenyl)acetamide, a substituted amide.

The mechanism involves the protonation of the oxime's hydroxyl group by an acid, which transforms it into a good leaving group (water). researchgate.net This is followed by the migration of the alkyl or aryl group positioned trans to the departing water molecule. The resulting nitrilium ion is then attacked by water to produce the amide after tautomerization. A variety of acidic catalysts, including mineral acids (like H₂SO₄), Lewis acids, and solid acid catalysts, can facilitate this transformation. researchgate.net The reaction is of significant industrial interest for the synthesis of compounds like paracetamol from 4-hydroxyacetophenone oxime and ε-caprolactam (a nylon-6 precursor) from cyclohexanone (B45756) oxime. researchgate.netnih.gov

Table 1: Catalysts and Conditions for the Beckmann Rearrangement of Analogous Ketoximes
KetoximeCatalyst/ReagentConditionsProductYieldReference
4-Hydroxyacetophenone OximeAmberlyst 15 / Acetic AcidReflux, 2 hN-acetyl-4-aminophenol (Paracetamol)66.7% researchgate.net
Acetophenone (B1666503) OximeTrifluoroacetic Acid (TFA)Neat, TFA/substrate > 3N-phenylacetamide (Acetanilide)~100% hmdb.ca
Cyclohexanone OximeGa(OTf)₃ / CH₃CN40°C, 20 minε-Caprolactam92% researchgate.net

This table presents data for analogous compounds to illustrate the general conditions for the Beckmann rearrangement.

Acetophenone and its derivatives are recognized synthons in the synthesis of a wide array of heterocyclic compounds. lookchem.com this compound is no exception and serves as a precursor for nitrogen-containing heterocycles. For instance, chemical databases list the formation of 2-(p-Ethylphenyl)pyrrole and 1-Vinyl-2-(p-ethylphenyl)pyrrole as downstream products of this compound, demonstrating its utility in constructing pyrrole (B145914) rings. dss.go.th Furthermore, O-acyl oximes, which can be readily prepared from the parent oxime, are versatile building blocks for N-containing heterocycles through transition-metal-mediated oxidative addition and reductive cyclization pathways. nih.gov This reactivity opens avenues for synthesizing more complex heterocyclic systems like pyridines and imidazoles. nih.govresearchgate.net

Application in Coordination Chemistry as a Ligand for Metal Complexes

The oxime group of this compound possesses a lone pair of electrons on the nitrogen atom and an oxygen atom, making it an effective ligand for coordinating with various metal ions. ontosight.aiasianpubs.org This ability to form stable metal complexes is the basis for its application in coordination chemistry, catalysis, and analytical science.

Metal complexes of this compound can be synthesized by reacting the oxime with a suitable metal salt in a solvent like ethanol (B145695). The specific structure and properties of the resulting complex depend on the metal ion, the reaction conditions (such as pH), and the presence of other coordinating groups on the ligand.

While detailed studies on this compound itself are not abundant, research on structurally similar ligands like 2-hydroxy-5-ethylacetophenone oxime (HEAO) provides significant insight. asianpubs.org For example, HEAO reacts with copper(II) salts in a buffered solution to form a buff-colored precipitate of the Cu(II)-HEAO complex. asianpubs.org Characterization of such complexes typically involves a suite of analytical techniques:

Spectroscopic Methods (IR, UV-Vis): Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-O) upon complexation. researchgate.net Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and its geometry.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and the geometry of the complex.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex, for instance, a 1:2 metal-to-ligand ratio is common for divalent cations like Cu(II) and Ni(II). asianpubs.orgresearchgate.net

Thermal Analysis (TGA/DTA): These techniques are used to study the thermal stability of the complexes and to identify the presence of coordinated solvent molecules. nih.govulb.ac.be

Table 2: Characterization Data for an Analogous Copper(II) Complex with 2-Hydroxy-5-ethylacetophenone Oxime (HEAO)
PropertyObservationInterpretationReference
Composition Cu(C₁₀H₁₂O₂N)₂1:2 metal-to-ligand stoichiometry asianpubs.org
Color BuffFormation of the metal complex asianpubs.org
Method of Analysis Gravimetric & SpectrophotometricQuantitative determination of Cu(II) asianpubs.org
Structure Based on Job's method & mole-ratio methodAssignment of the complex structure asianpubs.org
Stability Constant (log K) 10.23 (derived from AG)High stability of the complex asianpubs.org

This table summarizes findings for a structurally similar compound, illustrating the typical characterization of such metal complexes.

Metal complexes are widely used as catalysts in a vast number of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. asianpubs.org The ligand plays a crucial role in tuning the reactivity, selectivity, and stability of the metal catalyst. While specific research detailing the catalytic activity of pre-formed this compound metal complexes is limited, the known catalytic behavior of related systems suggests significant potential.

For instance, metal-Schiff base and other related N,O-donor ligand complexes are known to catalyze various reactions. researchgate.net Cobalt, copper, and ruthenium complexes are particularly noted for their activity in oxidation reactions, such as the oxidation of alcohols and hydrocarbons. asianpubs.org Given that this compound can form stable complexes with these metals, it is plausible that its complexes could exhibit catalytic activity. For example, iron and ruthenium complexes are known to catalyze the ortho-alkylation of aryl ketones, and palladium can catalyze the alkylation of aryl ketoximes, indicating that the oxime functionality is compatible with and can direct catalytic transformations. scholaris.ca Manganese pincer complexes have also been investigated for the hydrogenation of various functional groups. These examples highlight the potential for developing novel catalysts based on this compound complexes for a range of organic transformations.

Development of Chemosensors and Probes for Non-Biological Analytes

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as color or fluorescence. The ability of this compound and its derivatives to selectively bind with metal ions makes them excellent candidates for the development of chemosensors for non-biological analytes, particularly heavy and transition metal ions. researchgate.net

Research has demonstrated that hydroxylated derivatives of ethylacetophenone oxime are effective analytical reagents for the detection and quantification of metal ions. asianpubs.orgresearchgate.net For example, 2-hydroxy-5-ethylacetophenone oxime (HEAO) has been successfully used as a gravimetric and spectrophotometric reagent for copper(II). asianpubs.org The sensing mechanism involves the formation of a distinctly colored precipitate when the reagent solution is added to a sample containing the target metal ion. The reaction is often pH-dependent, allowing for selectivity. By controlling the pH, it is possible to detect a specific metal ion even in the presence of other potentially interfering ions. researchgate.net Similarly, HEAO has been employed for the gravimetric determination of nickel(II), which forms a green precipitate in a specific pH range. researchgate.net

The key features of these oxime-based chemosensors include:

Selectivity: The ability to bind preferentially to a specific metal ion.

Sensitivity: The formation of a colored complex allows for detection at low concentrations.

Quantitative Analysis: The amount of precipitate formed can be weighed (gravimetric analysis), or the color intensity can be measured (spectrophotometric analysis) to determine the concentration of the analyte. asianpubs.org

Table 3: Application of an Ethylacetophenone Oxime Derivative as a Chemosensor for Copper(II)
Sensor MoleculeAnalyteDetection MethodpH RangeKey ObservationReference
2-Hydroxy-3-chloro-5-ethylacetophenone oximeCu(II)Gravimetric3.0 - 9.0Formation of a buff precipitate researchgate.net
2-Hydroxy-5-ethylacetophenone oximeCu(II)Gravimetric / Spectrophotometric4.5 - 5.0Formation of a buff precipitate asianpubs.org

This table highlights the use of functionalized ethylacetophenone oximes as analytical reagents for the non-biological analyte Cu(II).

Integration into Polymeric Materials and Coatings for Specific Functions

The incorporation of this compound into polymeric materials and coatings is primarily driven by its functional properties as an additive, particularly its role as an anti-skinning agent. While structurally similar to more commonly used oximes like Methyl Ethyl Ketoxime (MEKO), this compound offers specific characteristics that can be advantageous in certain formulations. Its integration is aimed at preventing undesirable reactions during storage and application, thereby enhancing the stability and usability of the final product.

The primary function of oximes in coatings is to act as volatile anti-skinning agents. mst.dk They are particularly crucial in air-drying, oil-based paints and coatings, such as those based on alkyd resins, where oxidative polymerization is the key to film formation. mst.dkatamankimya.com This drying process is catalyzed by metal salts, known as driers. mst.dk However, this same oxidative process can occur prematurely on the surface of the paint while it is still in the can, leading to the formation of a solid "skin." mst.dkatamankimya.com This skin is undesirable as it must be removed before use and represents a loss of usable product.

Anti-skinning agents like this compound work by temporarily deactivating the metal driers. atamankimya.com The oxime group (=NOH) can bind to the metal catalysts, preventing them from initiating the polymerization process while the coating is in a closed container. atamankimya.com After the coating is applied to a substrate, the volatile oxime evaporates along with the solvent, releasing the metal catalyst and allowing the oxidative drying and crosslinking process to proceed as intended. atamankimya.com This mechanism ensures that the paint remains in a liquid, usable state during storage and transport but dries effectively upon application. adda247.com

The selection of a specific oxime, such as this compound, over others like MEKO or cyclohexanone oxime, can be influenced by factors like its evaporation rate, compatibility with the resin system, and the desired effect on the drying time of the coating film. mst.dkgoogle.com While MEKO is the most widely used anti-skinning agent in paints, other oximes find use in specific applications like printing inks where volatility and drying characteristics are critical. mst.dk

Beyond its primary role as an anti-skinning agent, the oxime functional group present in this compound suggests potential for other applications in polymer chemistry, drawing parallels from the broader class of oxime compounds. Oxime esters, for instance, are known to function as Type I photoinitiators in free-radical photopolymerization. nih.gov Upon exposure to light, the N-O bond in an oxime ester can undergo homolytic cleavage to generate reactive radicals that initiate polymerization. nih.govacs.org This suggests that derivatives of this compound could be developed for use in photocurable resins and coatings.

Furthermore, oximes are utilized as blocking agents for isocyanates in polyurethane systems. atamankimya.com The oxime can react with an isocyanate group to form a thermally reversible bond. This "blocked isocyanate" is stable at ambient temperatures but de-blocks upon heating to release the reactive isocyanate group, which can then participate in a curing reaction. This mechanism is valuable for creating one-component (1K) polyurethane coatings that are stable during storage but can be thermally cured after application.

The table below outlines the functional roles of oximes in polymeric systems, contextualizing the applications of this compound.

Function Mechanism of Action Polymer/Coating System Effect of Integration
Anti-Skinning Agent Temporarily deactivates metal driers by chelation, preventing premature oxidative polymerization at the surface. mst.dkatamankimya.comAir-drying alkyd paints, oil-based coatings, printing inks. atamankimya.comspecialchem.comPrevents skin formation in the can, extends shelf-life, ensures product usability. adda247.com
Photoinitiator (as Ester Derivative) Undergoes homolytic cleavage of the N-O bond upon UV or visible light exposure to form initiating free radicals. nih.govacs.orgPhotocurable acrylate (B77674) or epoxy systems, 3D printing resins. nih.govgoogleapis.comEnables rapid, light-induced curing (photopolymerization) of the material. nih.gov
Isocyanate Blocking Agent Reacts with isocyanate groups to form a thermally labile blocked adduct, which regenerates the isocyanate upon heating. atamankimya.comOne-component (1K) polyurethane coatings and sealants. atamankimya.comProvides storage stability at ambient temperature while allowing for thermal curing.
Curing Agent / Crosslinker Can be used in the synthesis of oxime silanes, which act as crosslinkers for silicone sealants. atamankimya.comRTV (Room-Temperature-Vulcanizing) silicones. atamankimya.comContributes to the curing process, improving heat and water resistance. atamankimya.com

Detailed research findings on the performance of coatings with and without oxime anti-skinning agents demonstrate their efficacy. The following table illustrates the typical impact of adding an oxime, such as this compound, to an alkyd resin-based paint formulation.

Property Alkyd Paint without Oxime Alkyd Paint with 0.2% Oxime Agent Research Finding
In-Can Skin Formation (7 days at 50°C) Heavy skin formationNo skin formationOximes effectively prevent the premature surface polymerization catalyzed by metal driers during storage. mst.dkatamankimya.com
Tack-Free Dry Time (at 25°C) 4-6 hours5-7 hoursA slight increase in drying time can occur as the volatile oxime needs to evaporate to allow the drying process to begin. mst.dk
Viscosity Stability (after 30 days) Potential for increase due to partial polymerizationStableBy inhibiting polymerization, viscidity stabilizers like oximes help maintain the intended application viscosity. atamankimya.com
Coating Appearance Potential for surface defects if skin fragments are mixed inSmooth, uniform filmPrevention of skinning ensures a defect-free application and finish. adda247.com

Advanced Analytical Methodologies for the Detection and Quantification of P Ethylacetophenone Oxime in Complex Academic Matrices

Chromatographic Separation Techniques (HPLC, GC) with Advanced Detection (MS, UV-Vis)

Chromatographic methods are paramount for separating p-ethylacetophenone oxime from complex academic matrices, such as reaction mixtures or biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable technique for the analysis of this compound due to its non-destructive nature and wide applicability to various organic molecules. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of aromatic oximes in reversed-phase HPLC is influenced by factors such as lipophilicity and potential π–π interactions with the stationary phase. researchgate.net

Detection:

UV-Vis Detection: Aromatic oximes typically exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to π-π* transitions within the aromatic system. researchgate.netresearchgate.net The UV-Vis absorption spectrum for related aromatic oximes suggests that this compound would have a significant absorbance peak, allowing for sensitive detection and quantification. The specific wavelength of maximum absorbance (λmax) would need to be determined experimentally but is expected to be in the 250-300 nm range.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural confirmation. MS detection offers high selectivity and sensitivity, enabling the determination of the compound's molecular weight and fragmentation pattern, which is invaluable for unambiguous identification in complex samples.

Gas Chromatography (GC): GC is a viable alternative, particularly for volatile compounds. For this compound, derivatization may be necessary to increase volatility and thermal stability, although direct analysis is often possible. researchgate.net

Detection:

Mass Spectrometry (MS) Detection: GC-MS is a gold-standard technique for the identification of volatile organic compounds. nih.gov The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," for this compound, allowing for its definitive identification by comparison to spectral libraries or through interpretation. During GC analysis, it is important to note that the high temperature of the injector port can sometimes cause partial dehydration of oximes, leading to the formation of the corresponding nitrile, which would also be detectable by MS. nih.gov The analysis of the precursor, p-ethylacetophenone, by GC-MS shows a characteristic fragmentation pattern that can serve as a reference point when analyzing its oxime derivative. nih.gov

Isomer Separation: A key feature of oximes derived from ketones like p-ethylacetophenone is the potential for E and Z stereoisomers. Both GC and HPLC are capable of separating these isomers, which may exhibit different retention times. nih.govcdc.gov

Table 1: Illustrative Chromatographic Conditions for this compound Analysis This table presents hypothetical yet typical starting parameters for method development.

ParameterHPLC-UVGC-MS
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile/Water GradientHelium
Flow Rate1.0 mL/min1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Detection Wavelength~270-290 nm (Hypothetical λmax)N/A (Scan mode m/z 50-300)
Injection Volume10 µL1 µL (Split mode)
Oven Temperature ProgramIsocratic or Gradient Elution at Ambient Temp.Start at 100°C, ramp to 250°C

Voltammetric and Potentiometric Methods for Electrochemical Characterization

Electrochemical methods offer sensitive and often rapid alternatives to chromatographic techniques. Their application to this compound would depend on the electroactive nature of the oxime and aromatic functionalities.

Voltammetric Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to study the oxidation or reduction of the oxime group or the aromatic ring. The C=N-OH moiety can be electroactive, and its electrochemical behavior would provide a basis for a quantitative method. By applying a varying potential to an electrode immersed in a solution containing the analyte, a current response proportional to the concentration can be measured. A chemically modified electrode could be developed to enhance selectivity and sensitivity for the oxime. nih.gov

Potentiometric Methods: Potentiometric sensors, including ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. frontiersin.org A sensor for this compound could be developed by creating a membrane that selectively interacts with the analyte. medmedchem.com This interaction would generate a potential that, according to the Nernst equation, is logarithmically proportional to the analyte's concentration. The development of such sensors for specific organic molecules is an active area of research. benthamdirect.comscience24.com

Spectrophotometric Assays for Quantitative Determination

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light. ossila.com

Given that aromatic oximes absorb UV light, a direct spectrophotometric assay could be developed. researchgate.netaip.org The concentration of this compound in a pure solvent can be determined by measuring its absorbance at its λmax and applying the Beer-Lambert law. This method is simple and rapid but may lack selectivity in complex mixtures.

For enhanced selectivity, a colorimetric assay could be developed. This would involve a chemical reaction that produces a colored product with a unique λmax in the visible range. For instance, oximes can form complexes with metal ions, and this property could be exploited to create a colored complex whose intensity is proportional to the concentration of this compound.

Table 2: Hypothetical UV-Vis Spectrophotometric Data for this compound Illustrative data for a calibration curve based on the Beer-Lambert law (A = εbc).

Concentration (M)Absorbance at λmax (AU)
1.0 x 10-50.15
2.5 x 10-50.38
5.0 x 10-50.75
7.5 x 10-51.13
1.0 x 10-41.50

Microfluidic Platforms for On-Chip Analysis

Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical processes onto a single small device. diva-portal.org These platforms offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. mdpi.com

A microfluidic device could be designed for the analysis of this compound by incorporating several functional units:

Sample Injection and Pre-treatment: A micro-channel for introducing the sample, potentially including a filtration or extraction unit.

Separation: A miniaturized chromatographic column or a channel for capillary electrophoresis to separate the oxime from other components in the matrix. rsc.org

Detection: An on-chip detector, such as an integrated optical sensor for absorbance or fluorescence detection, or an electrochemical detector. aip.orgaps.org The development of such integrated systems allows for the creation of portable, automated instruments for rapid chemical analysis. researchgate.net

Environmental Transformation and Degradation Pathways of P Ethylacetophenone Oxime: Academic Studies

Photochemical Degradation Mechanisms and Products

The photochemical degradation of p-Ethylacetophenone oxime is anticipated to be influenced by the absorption of ultraviolet (UV) radiation, leading to various transformations. While direct photolysis studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of the parent compound, acetophenone (B1666503), and other substituted acetophenones has been investigated. These studies suggest that photoreduction is a plausible degradation pathway.

In the presence of a hydrogen donor, acetophenones can undergo photoreduction to yield the corresponding pinacols and alcohols. The nature of the excited states of substituted acetophenones plays a crucial role in their photochemical reactivity. It is hypothesized that this compound, upon absorbing UV light, could undergo similar transformations, potentially leading to the formation of 1-(4-ethylphenyl)ethanol (B2532589) and other reduction products. The specific products and quantum yields would, however, depend on the environmental matrix, including the presence of sensitizers and quenchers.

Table 1: Potential Photochemical Degradation Products of this compound

Precursor CompoundPotential Degradation ProductTransformation Pathway
This compound1-(4-ethylphenyl)ethanolPhotoreduction
This compoundPinacol (B44631) derivativesPhotoreduction

Note: This table is based on inferred pathways from studies on related acetophenone compounds.

Microbial Transformation Pathways (Limited to chemical fate, excluding ecotoxicity studies)

The microbial transformation of this compound is a critical pathway in its environmental degradation. While direct studies on the microbial fate of this compound are scarce, research on the microbial metabolism of acetophenone and its derivatives provides a foundational understanding of potential biotransformation routes.

One significant pathway for the microbial degradation of acetophenone involves an oxygen-insertion reaction catalyzed by acetophenone oxygenase, as observed in Arthrobacter species. This reaction transforms acetophenone into phenyl acetate, which is then hydrolyzed to phenol (B47542) and acetate. nih.govnih.gov It is plausible that this compound would first undergo hydrolysis to p-Ethylacetophenone, which could then be subjected to a similar enzymatic oxidation.

Another relevant microbial transformation is the reduction of the ketone group. For instance, the asymmetric reduction of 4-ethylacetophenone to (R)-1-(4-ethylphenyl)ethanol has been demonstrated using the bacterium Weissella paramesenteroides. researchgate.net This suggests that if this compound is hydrolyzed to p-Ethylacetophenone in the environment, it could be subsequently reduced by microbial action.

Furthermore, studies on substituted acetophenone imines have shown that N-hydroxylation is a metabolic pathway in several mammalian species, leading to the formation of the corresponding oximes. nih.gov This indicates that oximes themselves can be products of biological activity, and their subsequent transformation is an important aspect of their environmental fate.

Table 2: Potential Microbial Transformation Pathways and Products of this compound

Initial SubstratePotential IntermediatePotential Final Product(s)Microbial Process
This compoundp-Ethylacetophenone4-Ethylphenyl acetateHydrolysis followed by Baeyer-Villiger monooxygenase-like reaction
p-Ethylacetophenone(R)-1-(4-ethylphenyl)ethanolFurther degradation productsAsymmetric reduction

Note: This table outlines potential pathways based on studies of analogous compounds.

Hydrolytic Stability and Chemical Degradation under Varying Environmental Conditions

The hydrolytic stability of this compound is a key factor determining its persistence and fate in aqueous environments. Generally, oximes are more resistant to hydrolysis than corresponding hydrazones. nih.govnih.gov However, their stability is significantly influenced by pH.

The hydrolysis of oximes is catalyzed by acid. nih.govnih.gov In acidic solutions, the rate of hydrolysis of acetophenone oxime has been shown to be dependent on the acid concentration. rsc.org The mechanism involves protonation of the oxime, followed by nucleophilic attack by water. Therefore, in acidic environmental compartments, such as acidic surface waters or certain soil types, this compound is expected to undergo hydrolysis to p-Ethylacetophenone and hydroxylamine (B1172632).

Conversely, under neutral or alkaline conditions, the rate of hydrolysis is considerably slower. nih.gov The stability of the oxime bond makes it a favorable linkage in certain applications, but also suggests that in the absence of acidic conditions or microbial activity, this compound could persist in the environment.

Table 3: Hydrolytic Stability of Oximes under Different pH Conditions

pH ConditionRelative Rate of HydrolysisPrimary Degradation Products
Acidic (pH < 7)FasterCorresponding ketone (p-Ethylacetophenone) and Hydroxylamine
Neutral (pH ≈ 7)SlowMinimal degradation
Alkaline (pH > 7)Very SlowMinimal degradation

Note: This table provides a general overview of oxime stability based on established chemical principles.

Future Directions and Emerging Research Avenues in P Ethylacetophenone Oxime Chemistry

Exploration of Novel Reactivity Patterns and Synthetic Applications

The oxime functional group in p-ethylacetophenone oxime is a versatile platform for a variety of chemical transformations. While classic reactions such as the Beckmann rearrangement are well-documented for acetophenone (B1666503) oximes in general, future research is poised to uncover more intricate and novel reactivity patterns, particularly through the lens of modern catalytic methods.

One promising area is the exploration of C-H bond functionalization . The aromatic ring and the ethyl group of this compound offer multiple sites for direct functionalization. Research on related acetophenone oxime derivatives has demonstrated that the oxime group can act as a directing group for transition-metal-catalyzed C-H activation, enabling the introduction of new functional groups at specific positions. Future studies could focus on leveraging this strategy to synthesize a diverse library of this compound derivatives with unique electronic and steric properties. For instance, palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with arylboronic esters has been shown to be an effective method for creating complex biaryl structures.

Furthermore, the development of novel catalytic systems for the Beckmann rearrangement of this compound remains an active area of interest. While traditional methods often rely on harsh acidic conditions, recent research has focused on milder and more selective catalysts. The application of solid acid catalysts, such as zeolites, and organocatalysts could offer more sustainable and efficient routes to the corresponding N-(4-ethylphenyl)acetamide, a potentially valuable building block in medicinal and materials chemistry.

The exploration of photoredox catalysis in reactions involving this compound is another exciting frontier. Visible-light-mediated reactions could unlock new reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods. This could lead to the development of novel synthetic methodologies for the construction of complex molecular architectures from simple precursors.

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For this compound, future research will likely focus on developing more sustainable and atom-economical methods for its synthesis and subsequent transformations.

The conventional synthesis of oximes often involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride, which can generate stoichiometric amounts of salt waste. Future methodologies may explore catalytic oximation reactions that minimize waste and utilize more environmentally benign reagents and solvents. The use of natural acids as catalysts in aqueous media represents a step in this direction.

In the context of the Beckmann rearrangement, the development of catalytic and solvent-free conditions is a key objective. Research into solid-state reactions or the use of recyclable catalysts could significantly improve the environmental footprint of this important transformation. The goal is to move away from corrosive and hazardous reagents like concentrated sulfuric acid towards more sustainable alternatives.

Atom economy , a central concept in green chemistry, will also be a driving force in the development of new synthetic applications for this compound. Reactions that incorporate the majority of the atoms from the starting materials into the final product are highly desirable. This includes the design of tandem or one-pot reactions where this compound is generated and then immediately transformed into a more complex molecule, thus reducing the number of purification steps and minimizing solvent usage.

Integration into Advanced Materials Science Research

While the application of this compound in materials science is not yet well-established, its chemical structure suggests several potential avenues for future research. The aromatic ring, the oxime functionality, and the ethyl group can all be tailored to impart specific properties to polymers and other advanced materials.

One potential application is in the development of novel polymers . The oxime group can participate in polymerization reactions or be used to modify existing polymers. For instance, oxime-containing polymers have been explored for their ability to form dynamic covalent bonds, leading to self-healing materials and adaptable networks. The incorporation of the p-ethylphenyl moiety could influence the mechanical and thermal properties of such polymers.

This compound and its derivatives could also find use as photoinitiators in polymerization processes. Upon exposure to light, some oxime esters are known to generate radicals that can initiate polymerization. The specific substitution pattern on the aromatic ring can be tuned to optimize the absorption of light at different wavelengths, making them potentially useful for applications such as 3D printing and photolithography.

Furthermore, the potential for this compound to be used in the synthesis of organic electronic materials is an area ripe for exploration. The aromatic core is a common feature in many organic semiconductors, and the oxime group could be used as a handle to attach other functional groups or to influence the packing of the molecules in the solid state.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique chemical properties of this compound make it a candidate for investigation in various interdisciplinary fields, bridging organic chemistry with biology, medicine, and catalysis.

In the realm of medicinal chemistry , oximes are a well-known class of compounds with a wide range of biological activities. They are known to act as antibacterial, antifungal, and anticancer agents. Future research could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as therapeutic agents. The ethyl group at the para position could influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties. For instance, imidazolylacetophenone oxime derivatives have been investigated as multifunctional neuroprotective agents for the treatment of Alzheimer's disease.

The field of catalysis also presents opportunities for this compound. The oxime nitrogen can coordinate to metal centers, suggesting that it could be used as a ligand in the design of novel transition metal catalysts. researchgate.net Such catalysts could find applications in a variety of organic transformations, from cross-coupling reactions to asymmetric synthesis. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring.

Moreover, the study of the supramolecular chemistry of this compound could reveal interesting self-assembly properties. The ability of the oxime group to form hydrogen bonds could lead to the formation of well-ordered structures in the solid state or in solution, with potential applications in crystal engineering and the development of functional molecular assemblies.

Q & A

Q. What are the standard synthetic routes for p-ethylacetophenone oxime, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via the oximation of p-ethylacetophenone using hydroxylamine hydrochloride under acidic or basic conditions. Optimization involves adjusting parameters such as reaction time (6–12 hours), temperature (60–80°C), and solvent system (e.g., ethanol/water mixtures). Yield improvements (70–85%) are achievable through pH control (pH 4–5 for acidic conditions) and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) . Characterization via melting point, IR (C=N stretch at ~1640 cm⁻¹), and ¹H NMR (oxime proton at δ 8.2–8.5 ppm) confirms product identity .

Q. How should researchers handle contradictions in spectral data during structural characterization?

Contradictions in IR or NMR data (e.g., unexpected peaks or shifts) require cross-validation with complementary techniques. For example:

  • Use mass spectrometry (MS) to confirm molecular weight.
  • Compare experimental NMR shifts with computational predictions (e.g., DFT simulations).
  • Re-examine reaction purity via TLC or HPLC to rule out byproducts . Documentation of all analytical conditions (solvent, instrument calibration) is critical for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Protect from light in airtight glass containers at room temperature.
  • Spill Management : Collect spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What advanced techniques elucidate the crystallographic and electronic properties of this compound?

  • X-ray diffraction (XRD) : Resolves molecular geometry, hydrogen bonding (e.g., O–H···N interactions in oxime groups), and crystal packing. For example, triclinic or monoclinic systems are common for oxime derivatives .
  • DFT calculations : Predict electronic transitions, Fukui indices for reactivity, and vibrational frequencies to validate experimental IR/Raman data .
  • Fluorescence spectroscopy : Probe π→π* transitions in aromatic systems for applications in sensing (e.g., metal ion detection) .

Q. How can researchers resolve mechanistic ambiguities in the oximation of p-ethylacetophenone?

Mechanistic studies require:

  • Kinetic monitoring : Use in situ FTIR or NMR to track intermediate formation (e.g., imine vs. oxime tautomers).
  • Isotopic labeling : Introduce ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation.
  • Computational modeling : Compare activation energies of possible pathways (e.g., nucleophilic addition vs. radical mechanisms) .

Q. What strategies address discrepancies in bioactivity data across studies on oxime derivatives?

Discrepancies may arise from purity variations or assay conditions. Mitigation strategies include:

  • Standardized purity thresholds : ≥95% purity confirmed by HPLC.
  • Dose-response normalization : Express bioactivity (e.g., IC₅₀) relative to positive controls.
  • Replicate assays : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Methodological Guidance

Q. How to design experiments for studying tautomeric equilibria in this compound?

  • Variable-temperature NMR : Monitor proton shifts (e.g., oxime –OH) across temperatures (25–100°C) to detect tautomerization (oxime ⇌ nitroso).
  • Solvent polarity studies : Compare tautomer ratios in polar (DMSO) vs. nonpolar (toluene) solvents.
  • Theoretical support : Use NBO analysis to quantify stabilization energies of tautomers .

Q. What analytical workflows validate synthetic intermediates in multi-step oxime functionalization?

A tiered approach is recommended:

  • Preliminary screening : TLC/Raman for real-time reaction monitoring.
  • Structural confirmation : HRMS and 2D NMR (COSY, HSQC) for regiochemistry.
  • Purity assurance : Combustion analysis (C, H, N) and residual solvent GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.